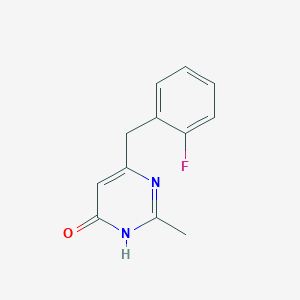
CY2-Dise(diso3)
説明
Synthesis Analysis
The synthesis of CY2-Dise(diso3) is related to the synthesis of Cyanine-Based Dyes for Difference Gel Electrophoresis (DIGE). The synthesis involves the use of N-hydroxysuccinimide esters of Cy2, Cy3, and Cy5 dyes, which are commercially available. The synthesis of these dyes can be achieved from relatively inexpensive and commercially available precursors in only a few steps and with relatively high yields .Molecular Structure Analysis
The molecular formula of CY2-Dise(diso3) is C37H38N4O16S2 and it has a molecular weight of 858.8 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of CY2-Dise(diso3) such as its melting point, boiling point, and density are not explicitly mentioned in the search results .科学的研究の応用
Biochemistry: Fluorescent Labeling
CY2-Dise(diso3) is extensively used in biochemistry for fluorescent labeling of biomolecules. Its ability to bind covalently to nucleic acids and proteins makes it an invaluable tool for visualization and quantification in various applications, including comparative genomic hybridization and gene chips used in transcriptomics .
Molecular Biology: Single-Molecule Spectroscopy
In molecular biology, CY2-Dise(diso3) aids in single-molecule spectroscopy, which is crucial for understanding the dynamics of biomolecules at the individual level. This application is particularly important for studying the structure and function of proteins and nucleic acids .
Medical Diagnostics: Difference Gel Electrophoresis (DIGE)
CY2-Dise(diso3) plays a pivotal role in medical diagnostics through DIGE, where it labels proteins for comparative analysis. This technique is essential for identifying biomarkers and understanding disease mechanisms at the proteomic level .
Environmental Science: Pollution Detection
The dye’s fluorescent properties are utilized in environmental science for detecting and monitoring pollutants. Its sensitivity to environmental changes makes it suitable for tracking the presence of harmful substances in various ecosystems .
Pharmacology: Drug Development
In pharmacology, CY2-Dise(diso3) contributes to the development of new drugs by enabling the visualization of cellular and molecular interactions during the screening process. This helps in understanding the pharmacodynamics and pharmacokinetics of potential therapeutic compounds .
Chemical Engineering: Process Monitoring
CY2-Dise(diso3) is used in chemical engineering for process monitoring. Its fluorescent properties allow for real-time tracking of chemical reactions, which is critical for optimizing industrial processes and ensuring product quality .
特性
IUPAC Name |
(2E)-3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[(E)-3-[3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-6-sulfo-1,3-benzoxazol-3-ium-2-yl]prop-2-enylidene]-1,3-benzoxazole-6-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H38N4O16S2/c42-30-16-17-31(43)40(30)56-36(46)10-3-1-5-20-38-26-14-12-24(58(48,49)50)22-28(26)54-34(38)8-7-9-35-39(27-15-13-25(59(51,52)53)23-29(27)55-35)21-6-2-4-11-37(47)57-41-32(44)18-19-33(41)45/h7-9,12-15,22-23H,1-6,10-11,16-21H2,(H-,48,49,50,51,52,53) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPZTINSXUUQMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCN2C3=C(C=C(C=C3)S(=O)(=O)[O-])OC2=CC=CC4=[N+](C5=C(O4)C=C(C=C5)S(=O)(=O)O)CCCCCC(=O)ON6C(=O)CCC6=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCN\2C3=C(C=C(C=C3)S(=O)(=O)[O-])O/C2=C/C=C/C4=[N+](C5=C(O4)C=C(C=C5)S(=O)(=O)O)CCCCCC(=O)ON6C(=O)CCC6=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H38N4O16S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
858.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CY2-Dise(diso3) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



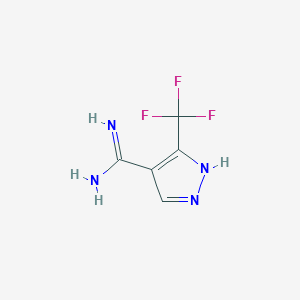
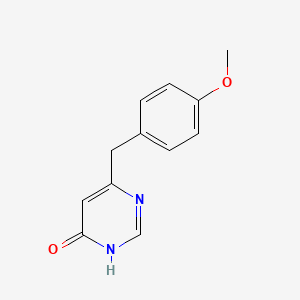

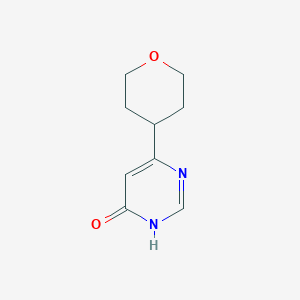

![4-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}benzonitrile](/img/structure/B1493734.png)
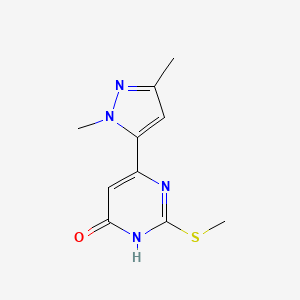
![2-[(4-methoxyphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B1493736.png)
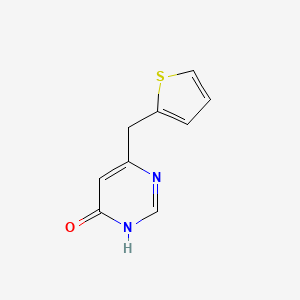

![6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1493743.png)
